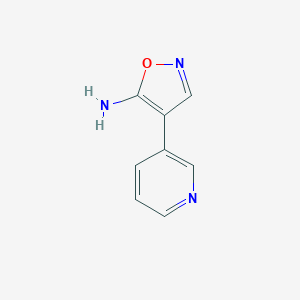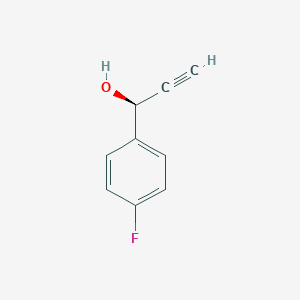
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, (S)-1-(4-fluorophenyl)prop-2-yn-1-ol can prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that (S)-1-(4-fluorophenyl)prop-2-yn-1-ol can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (S)-1-(4-fluorophenyl)prop-2-yn-1-ol. One potential direction is the development of new cancer therapies based on this compound. Further studies are needed to understand the mechanism of action of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol and its potential applications in the treatment of different types of cancer. Another potential direction is the development of new anti-inflammatory therapies based on this compound. Studies are needed to understand the molecular mechanisms underlying the anti-inflammatory properties of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol and its potential applications in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of (S)-1-(4-fluorophenyl)prop-2-yn-1-ol involves several steps. The starting material is 4-fluorobenzaldehyde, which undergoes a condensation reaction with propargyl alcohol to form the intermediate compound, (S)-1-(4-fluorophenyl)prop-2-yn-1-ol. This intermediate compound is then subjected to a purification process to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its anticancer properties. Studies have shown that (S)-1-(4-fluorophenyl)prop-2-yn-1-ol has the potential to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
179249-16-2 |
|---|---|
Produktname |
(S)-1-(4-fluorophenyl)prop-2-yn-1-ol |
Molekularformel |
C9H7FO |
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
(1S)-1-(4-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H/t9-/m0/s1 |
InChI-Schlüssel |
JZJFKHHTWIWOOH-VIFPVBQESA-N |
Isomerische SMILES |
C#C[C@@H](C1=CC=C(C=C1)F)O |
SMILES |
C#CC(C1=CC=C(C=C1)F)O |
Kanonische SMILES |
C#CC(C1=CC=C(C=C1)F)O |
Synonyme |
Benzenemethanol, alpha-ethynyl-4-fluoro-, (alphaS)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



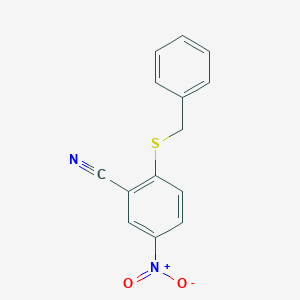
![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
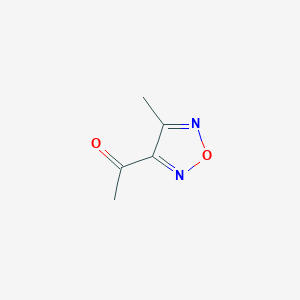
![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)
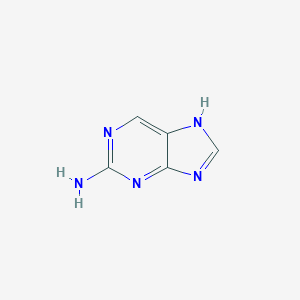
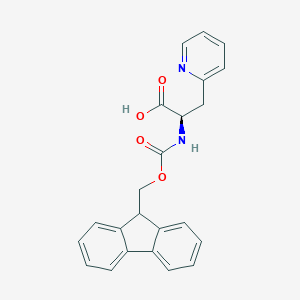
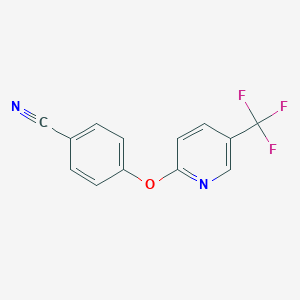
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
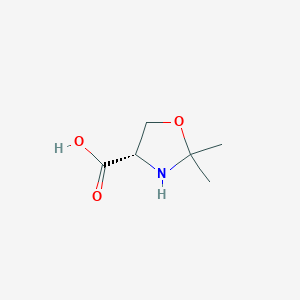
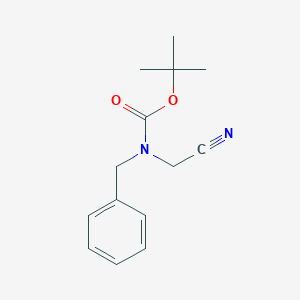
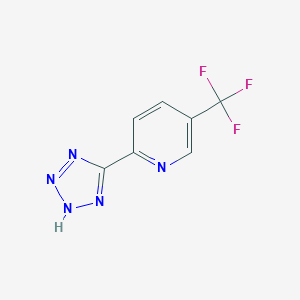
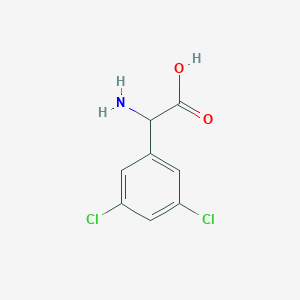
![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
